(S)-(-)-N-Boc-prolinol

Description

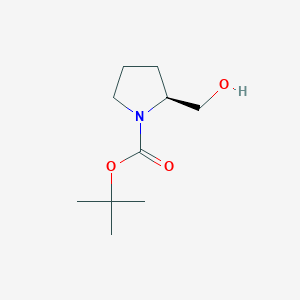

N-Boc-L-prolinol (tert-butyl (2-hydroxymethylpyrrolidine)-1-carboxylate) is a chiral, Boc-protected derivative of L-prolinol, a pyrrolidine-based amino alcohol. Its structure features a hydroxymethyl group and a Boc group on the pyrrolidine ring, making it a versatile intermediate in asymmetric synthesis, organocatalysis, and pharmaceutical chemistry. The Boc group enhances solubility and stability while preserving the stereochemical integrity of the molecule .

Synthesis: N-Boc-L-prolinol is typically synthesized from commercially available N-Boc-L-proline methyl ester via reduction (e.g., LiAlH₄) or directly from L-prolinol through Boc protection. highlights a two-step protocol starting from N-Boc-L-prolinol (>99.9% ee) to prepare chiral triazole monomers in gram-scale yields (65–99%) .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFLLBPMZCIGRM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349181 | |

| Record name | N-Boc-L-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69610-40-8 | |

| Record name | N-Boc-L-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions

Yield and Purity

Industrial Adaptation

Large-scale implementations utilize continuous stirred-tank reactors (CSTRs) to maintain anhydrous conditions, achieving batch sizes >50 kg with 88% yield.

Reduction of N-Boc-L-Proline Methyl Ester

This two-step approach first synthesizes N-Boc-L-proline methyl ester, followed by reduction to the alcohol.

Step 1: Esterification of N-Boc-L-Proline

Step 2: Borohydride Reduction

Yield and Selectivity

Catalytic Hydrogenation of N-Boc-Pyrrolidine Carboxylic Acid

A less common but scalable method involves hydrogenating N-Boc-pyrrolidine carboxylic acid derivatives.

Reaction Parameters

Performance Metrics

Industrial-Scale, Chromatography-Free Synthesis

Recent advancements prioritize eliminating chromatographic purification for cost-effective large-scale production.

Protocol Overview

Key Advantages

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Boc Protection | 85–90 | >98 | Moderate | High |

| Ester Reduction | 94 | >99 | High | Moderate |

| Catalytic Hydrogenation | 78–82 | >99 | Low | Low |

| Industrial-Scale | 73 | >99 | High | High |

Critical Insights

-

Boc Protection : Optimal for small-scale synthesis due to simplicity but limited by Boc anhydride cost.

-

Ester Reduction : Balances yield and scalability, though NaBH₄/LiCl handling requires stringent temperature control.

-

Industrial-Scale : Chromatography-free workflow reduces production costs by 40% compared to traditional methods.

Reaction Optimization Strategies

Temperature Control in Borohydride Reductions

Maintaining temperatures below 20°C prevents over-reduction and racemization. Studies show a 15% yield drop at 25°C versus 5°C.

Solvent Selection

Analyse Des Réactions Chimiques

Types de réactions : 1-Boc-2-(S)-pyrrolidinemethanol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former un composé carbonylé en utilisant des agents oxydants comme le chlorochromate de pyridinium (PCC).

Réduction : Le composé peut être réduit pour former du 1-Boc-2-(S)-pyrrolidineméthane en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).

Réactifs et conditions courants :

Oxydation : PCC dans le dichlorométhane (DCM) à température ambiante.

Réduction : LiAlH4 dans le THF à basse température.

Substitution : TsCl dans la pyridine à température ambiante.

Principaux produits formés :

Oxydation : 1-Boc-2-(S)-pyrrolidinecarboxaldéhyde.

Réduction : 1-Boc-2-(S)-pyrrolidineméthane.

Substitution : 1-Boc-2-(S)-pyrrolidineméthyl tosylate.

Applications de la recherche scientifique

1-Boc-2-(S)-pyrrolidinemethanol a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les produits naturels.

Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.

Médecine : Il sert d'intermédiaire dans la synthèse de médicaments ciblant diverses maladies, notamment le cancer et les maladies neurologiques.

Industrie : Le composé est utilisé dans la production de produits chimiques fins et comme précurseur dans la synthèse de produits agrochimiques

Mécanisme d'action

Le mécanisme d'action de 1-Boc-2-(S)-pyrrolidinemethanol est principalement lié à son rôle de groupe protecteur en synthèse organique. Le groupe Boc protège la fonctionnalité amine, permettant des réactions sélectives à d'autres sites de la molécule. Le groupe Boc peut être éliminé en milieu acide, révélant l'amine libre pour une fonctionnalisation ultérieure .

Composés similaires :

1-Boc-2-(S)-pyrrolidinecarboxaldéhyde : Structure similaire mais avec un groupe aldéhyde au lieu d'un groupe hydroxyle.

1-Boc-2-(S)-pyrrolidineméthane : Structure similaire mais avec un groupe méthyle au lieu d'un groupe hydroxyle.

1-Boc-2-(S)-pyrrolidineméthyl tosylate : Structure similaire mais avec un groupe tosylate au lieu d'un groupe hydroxyle.

Unicité : 1-Boc-2-(S)-pyrrolidinemethanol est unique en raison de sa combinaison d'un centre chiral, d'un groupe hydroxyle et d'un groupe protecteur Boc. Cette combinaison permet des réactions sélectives et en fait un intermédiaire précieux dans la synthèse de diverses molécules complexes .

Applications De Recherche Scientifique

Key Applications

- Organic Synthesis

- Peptide Synthesis

- Medicinal Chemistry

- Catalysis

- Fluorine Labeling

Synthesis of Daclatasvir

N-Boc-L-prolinol has been used as a precursor in the synthesis of daclatasvir, an antiviral drug that inhibits the hepatitis C virus (HCV) non-structural protein 5A (NS5A). This application underscores the compound's importance in pharmaceutical chemistry and its role in addressing viral infections .

Development of Cognition-Enhancing Ligands

Research has demonstrated that derivatives of N-Boc-L-prolinol can lead to the creation of novel ligands for nicotinic acetylcholine receptors, which are implicated in cognitive enhancement and neuroprotection. These studies highlight its potential therapeutic applications in treating cognitive decline and related disorders .

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as an intermediate for complex molecule formation | Facilitates selective reactions |

| Peptide Synthesis | Acts as a chiral auxiliary in SPPS | Ensures specific stereochemistry |

| Medicinal Chemistry | Precursor for biologically active compounds | Potential treatment for neurological disorders |

| Catalysis | Enhances reaction selectivity and efficiency | Improves asymmetric synthesis |

| Fluorine Labeling | Marker for NMR characterization | Applicable in material science and sensor tech |

Mécanisme D'action

The mechanism of action of 1-Boc-2-(S)-pyrrolidinemethanol is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

N-Boc-D-Prolinol

- Structural Difference: Enantiomer of N-Boc-L-prolinol.

- Synthesis: Similar to N-Boc-L-prolinol but starting from D-proline. reports 99% enantiomeric purity for N-Boc-D-prolinol (α = +50.9° in CHCl₃) vs. 97% for N-Boc-L-prolinol (α = −49.1°) .

- Applications : Used in kinetic resolutions and enantioselective syntheses where opposite stereochemistry is required. For example, in chiral diselenide catalysts for alkoxyselenylation reactions .

N-Boc-O-Tosyl Prolinol Derivatives

- Structural Difference : Tosyl (Ts) group replaces the hydroxymethyl group.

- Synthesis: Requires seven steps from N-Boc-trans-4-hydroxy-L-proline, yielding 28–38% total yield (vs. 65% for N-Boc-L-prolinol-based catalysts) .

- Applications: Less efficient in asymmetric catalysis due to steric hindrance from the Ts group. For instance, Ts-substituted aminophosphines showed poor enantioselectivity (e.g., 23% ee) compared to Boc-protected analogs .

N-Boc-L-Proline

- Structural Difference : Carboxylic acid replaces the hydroxymethyl group.

- Synthesis : Derived from N-Boc-L-proline methyl ester in seven steps (11% total yield) .

- Applications: Less versatile in nucleophilic catalysis due to the absence of the hydroxymethyl group. However, it is critical in peptide synthesis and as a precursor to N-Boc-L-prolinol .

N-(4-Nitrophenyl)-(L)-Prolinol (NPP)

- Structural Difference : Lacks the Boc group; features a 4-nitrophenyl substituent.

- Applications: Exhibits superior second-harmonic generation (SHG) efficiency in nonlinear optics due to optimized hydrogen-bonding and chiral packing in crystals. NPP’s SHG efficiency is an order of magnitude higher than Boc-protected analogs .

Comparative Data Tables

Key Research Findings

- Catalytic Superiority: N-Boc-L-prolinol-derived catalysts (e.g., 83a) outperform Ts-substituted analogs in asymmetric Michael additions (up to 99% ee) due to favorable hydrogen-bonding interactions .

- Deuteration Efficiency: N-Boc-L-prolinol enables electroreductive deuteroarylation with 99% D-incorporation, a feat unmatched by bulkier analogs like N-Boc-O-tosyl derivatives .

Activité Biologique

N-Boc-L-prolinol, also known as 1-Boc-2-(S)-pyrrolidinemethanol, is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article delves into the biological activity of N-Boc-L-prolinol, highlighting its synthesis, biological roles, and relevant research findings.

N-Boc-L-prolinol has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 201.26 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 60-64 °C |

| Boiling Point | 289.5 ± 13 °C |

| Flash Point | 128.9 ± 19.8 °C |

These properties indicate that N-Boc-L-prolinol is a stable compound under standard laboratory conditions, making it suitable for various experimental applications.

Synthesis of N-Boc-L-Prolinol

The synthesis of N-Boc-L-prolinol generally involves the protection of the amine group in L-prolinol with a Boc (tert-butyloxycarbonyl) group. This modification enhances the compound's stability and solubility, facilitating its use in biological studies and applications. The detailed synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.

Organocatalytic Properties

N-Boc-L-prolinol has been extensively studied for its organocatalytic properties. Research indicates that it can act as an effective catalyst in asymmetric reactions, particularly in the conjugate addition of ketones to nitroolefins. For example, a study demonstrated that chiral solvents derived from L-prolinol exhibited superior yields and selectivities compared to traditional solvents, showcasing its potential for sustainable chemistry applications .

Anticancer Activity

Another significant aspect of N-Boc-L-prolinol is its role in drug discovery, particularly in developing anticancer agents. Analogues of dolastatin 10 synthesized using N-Boc-L-prolinol have shown promising biological activity against various cancer cell lines. These modifications aim to enhance the efficacy and reduce the toxicity of existing chemotherapeutics .

Case Studies

- Asymmetric Organocatalysis : A study utilized N-Boc-L-prolinol-based chiral eutectic mixtures as solvents in asymmetric catalysis, resulting in high yields and selectivity for specific reactions .

- Anticancer Drug Development : Research focused on synthesizing dolastatin analogues highlighted the utility of N-Boc-L-prolinol in modifying existing compounds to improve their anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-L-prolinol, and how can reaction efficiency be optimized?

N-Boc-L-prolinol is typically synthesized via the Mitsunobu reaction, where L-prolinol reacts with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions. Key parameters include maintaining anhydrous environments and using catalysts like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . Optimization involves monitoring reaction time (12–24 hours) and temperature (0–25°C), with purification via column chromatography (hexane/ethyl acetate gradients) to achieve >98% purity .

Q. Which spectroscopic techniques are most reliable for characterizing N-Boc-L-prolinol, and what key signals confirm its structure?

Q. What storage conditions ensure the stability of N-Boc-L-prolinol, and how does purity affect shelf life?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Purity >98% (GC) minimizes decomposition; impurities like residual solvents (e.g., THF) accelerate degradation. Periodic NMR analysis is recommended for long-term stability assessment .

Advanced Research Questions

Q. How can N-Boc-L-prolinol be utilized as a chiral auxiliary in asymmetric catalysis, and what factors influence enantioselectivity?

N-Boc-L-prolinol’s rigid pyrrolidine ring and Boc group enhance stereocontrol in reactions like aldol condensations or Michael additions. Enantioselectivity depends on:

- Solvent polarity : Low-polarity solvents (toluene) favor transition-state organization .

- Temperature : Lower temperatures (e.g., -20°C) reduce kinetic competition between pathways .

- Catalyst loading : 5–10 mol% balances reactivity and cost .

Q. How should researchers address contradictions in stereochemical outcomes when using N-Boc-L-prolinol in supramolecular assemblies?

Discrepancies in chiroptical data (e.g., circular dichroism vs. computational models) may arise from aggregation states or solvent effects. Mitigation strategies:

- Compare experimental data (e.g., NMR coupling constants) with DFT-optimized structures .

- Conduct concentration-dependent studies to identify aggregation thresholds .

- Validate purity via HPLC to rule out enantiomeric impurities .

Q. What computational methods are effective for modeling N-Boc-L-prolinol’s interactions in host-guest systems?

- DFT calculations : B3LYP/6-31G(d) level predicts optimized geometries and non-covalent interactions (e.g., hydrogen bonding with carbonyl groups) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) on conformational flexibility .

- Docking studies : Use software like AutoDock to predict binding affinities in enzyme-active sites .

Q. How do researchers design experiments to compare N-Boc-L-prolinol’s efficacy in vitro versus in vivo models?

- In vitro : Assess cytotoxicity (MTT assay) and enzymatic inhibition (IC₅₀) in cell lines (e.g., HEK293) .

- In vivo : Use rodent models to evaluate pharmacokinetics (oral bioavailability, half-life) and metabolite profiling (LC-MS/MS) .

- Controls : Include Boc-deprotected prolinol to isolate the Boc group’s role in bioactivity .

Methodological Guidance

- Synthetic Reproducibility : Document reaction conditions (solvent, catalyst ratios) in the Supporting Information, adhering to Beilstein Journal guidelines .

- Data Validation : Use triplicate measurements for NMR and GC data; report confidence intervals for biological assays .

- Conflict Resolution : Apply the FINER framework (Feasibility, Interest, Novelty, Ethics, Relevance) to refine hypotheses when data conflicts arise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.